

## Dasatinib Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Dasatinib hydrochloride |           |
| Cat. No.:            | B3010476                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dasatinib hydrochloride**, a potent multitargeted tyrosine kinase inhibitor. The document focuses on its core physicochemical properties, mechanism of action, and includes detailed experimental protocols and data presented for clarity and reproducibility.

## **Core Physicochemical Data**

**Dasatinib hydrochloride** is the hydrochloride salt of Dasatinib, a synthetic small molecule. Key quantitative data are summarized below.

| Property          | Value          | Reference |
|-------------------|----------------|-----------|
| CAS Number        | 854001-07-3    |           |
| Molecular Formula | C22H27Cl2N7O2S | -         |
| Molecular Weight  | 524.47 g/mol   | -         |

## **Mechanism of Action and Signaling Pathways**

Dasatinib is a potent inhibitor of multiple tyrosine kinases. At nanomolar concentrations, it effectively inhibits the BCR-ABL fusion protein, SRC family kinases (including SRC, LCK, YES,



and FYN), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor  $\beta$  (PDGFR $\beta$ ).[1][2]

The primary therapeutic target of Dasatinib is the BCR-ABL kinase, an aberrant protein characteristic of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2] The constitutive activity of this kinase drives oncogenesis. Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, giving it an advantage over first-generation inhibitors like imatinib, particularly in cases of resistance mutations.[1][2] By blocking the ATP-binding site of these kinases, Dasatinib inhibits downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[2] This ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[2]





Click to download full resolution via product page

Dasatinib's primary mechanism of action.

# Experimental Protocols In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of **Dasatinib hydrochloride** is through in vitro kinase assays.

Objective: To quantify the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Dasatinib hydrochloride** against target kinases.

#### Methodology:

- Reagents: Recombinant human kinases (e.g., Abl, Src, c-Kit), appropriate peptide substrates, ATP, and Dasatinib hydrochloride stock solution (typically dissolved in DMSO).
- Procedure:
  - A series of dilutions of **Dasatinib hydrochloride** are prepared.
  - The kinase, substrate, and **Dasatinib hydrochloride** are incubated together in a reaction buffer.
  - The kinase reaction is initiated by the addition of ATP.
  - After a defined incubation period, the reaction is stopped.
  - The amount of phosphorylated substrate is quantified, often using methods like radioisotope incorporation (<sup>32</sup>P-ATP) or fluorescence-based assays.
- Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the
   Dasatinib hydrochloride concentration. The IC<sub>50</sub> value is then calculated using a suitable curve-fitting model.

Representative In Vitro IC50 Values:



| Target Kinase | IC50 (nM) |
|---------------|-----------|
| Bcr-Abl       | <1.0      |
| Src           | 0.8       |
| c-Kit         | 79        |

## In Vivo Xenograft Model for Efficacy Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are frequently used to assess the in vivo anti-tumor activity of **Dasatinib hydrochloride**.

Objective: To evaluate the effect of **Dasatinib hydrochloride** on tumor growth in a living organism.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
- Tumor Implantation: Human cancer cells (e.g., K562 for CML) or patient-derived tumor fragments are subcutaneously implanted into the mice.[3]
- Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into control (vehicle) and treatment groups.[3] Dasatinib hydrochloride is typically administered orally.[4]
- Monitoring: Tumor volume and body weight are measured regularly.[3]
- Endpoint: At the end of the study, tumors are excised, and tissues can be collected for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[3]





Click to download full resolution via product page

A typical workflow for in vivo xenograft studies.

## **Summary of Preclinical and Clinical Findings**

Dasatinib has demonstrated significant anti-leukemic activity in both preclinical models and clinical trials. In phase I, II, and III studies, it has shown efficacy in patients with imatinib-resistant or intolerant CML and Ph+ ALL.[5] Clinical trials have evaluated various dosages, with 100 mg once daily being a standard starting dose for chronic phase CML.[6][7] Beyond hematological malignancies, the therapeutic potential of Dasatinib is being explored in solid tumors, including lung cancer, where it has been shown to inhibit tumor growth in PDX models. [3]

This document serves as a foundational guide. For specific applications, researchers are encouraged to consult the detailed methodologies in the cited literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]



- 3. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Dasatinib clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of dasatinib in the management of chronic myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Dasatinib Hydrochloride: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3010476#dasatinib-hydrochloride-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com